2,2,2-Trifluoroethyl cyanomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the molecular formula C4H4F3NO3S. It is known for its unique properties due to the presence of trifluoroethyl and cyanomethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl cyanomethanesulfonate can be synthesized through the reaction of 2,2,2-trifluoroethanol with cyanomethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl cyanomethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced compounds .
Scientific Research Applications
2,2,2-Trifluoroethyl cyanomethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl cyanomethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethanesulfonate group can act as a leaving group in substitution reactions. These interactions facilitate the compound’s reactivity and its ability to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl methanesulfonate
- 2,2,2-Trifluoroethyl benzenesulfonate
Uniqueness
2,2,2-Trifluoroethyl cyanomethanesulfonate is unique due to the presence of both trifluoroethyl and cyanomethanesulfonate groups. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl cyanomethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYAWZPFFRAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.